2,4-Dinitrobenzenesulfonamide

Peptide Ligation Native Chemical Ligation Sulfonamide Protecting Groups

Standard mono-nitrobenzenesulfonamides lack the orthogonality required for multi-step amine protection sequences. 2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6) solves this through its bis-nitro electronic configuration, enabling selective thiol-mediated cleavage while mono-nitro protection remains intact. • Orthogonal deprotection: Thiol alone cleaves the dinitro group, enabling sequential N-alkylation and two-stage protection strategies without cross-reactivity. • Fluorescent probe scaffold: DNBS moiety undergoes rapid nucleophilic aromatic substitution with thiols; detection limits of 15 nM (thiophenols) and 23 nM (H₂S). • β-Glycosyl amide synthesis: Delivers 67-81% stereochemically pure β-linked amides, avoiding mutarotation and diglycosylamine by-products. Supplied at ≥98% purity with full analytical documentation. Ambient shipping; bulk quantities available on request.

Molecular Formula C6H5N3O6S
Molecular Weight 247.19 g/mol
CAS No. 73901-01-6
Cat. No. B1250028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzenesulfonamide
CAS73901-01-6
Synonyms2,4-dinitrobenzenesulfonamide
Molecular FormulaC6H5N3O6S
Molecular Weight247.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15)
InChIKeyHMMRSEKWXWQVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzenesulfonamide: Core Properties & Research Utility


2,4-Dinitrobenzenesulfonamide (CAS 73901-01-6) is an electron-deficient aromatic sulfonamide bearing two strongly electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring . This substitution pattern confers distinct physicochemical properties, including a predicted acid dissociation constant (pKa) of approximately 8.2–8.8 [1] and a LogP value of ~0.46, reflecting moderate hydrophilicity [2]. The compound is valued in both synthetic organic chemistry and chemical biology for its dual functionality: as a versatile protecting group for primary amines, enabling subsequent N-alkylation and orthogonal deprotection , and as a recognition moiety in fluorescent probes that respond to thiol-mediated cleavage via nucleophilic aromatic substitution [3].

Workflow Orthogonal amine protection and selective deprotection strategies Electron-deficient dinitro scaffold enables thiol-mediated cleavage without exogenous base
Probe Design Thiol-cleavable recognition moiety for turn-on fluorescent probes Supports detection of reactive sulfur species via nucleophilic aromatic substitution
Selection Logic Differentiated from mono-nitro sulfonamides by electrophilicity and deprotection orthogonality Class-level advantage; verify batch-specific reactivity for critical sequences

2,4-Dinitrobenzenesulfonamide vs. Generic Sulfonamides


Within the sulfonamide class, the electronic environment of the aromatic ring dictates both chemical reactivity and biological performance. The presence of a single nitro group—as in 2-nitrobenzenesulfonamide or 4-nitrobenzenesulfonamide—provides only partial electron withdrawal, whereas the bis-nitro substitution pattern of 2,4-dinitrobenzenesulfonamide creates a uniquely electrophilic scaffold . This structural distinction translates into quantifiable differences in deprotection kinetics, orthogonal selectivity, and nucleophilic susceptibility that directly impact experimental outcomes [1]. For applications requiring precise control over amine protection/deprotection sequences, thiol-activated prodrug release, or fluorescence turn-on responses, substituting a mono-nitro analog introduces variability that cannot be compensated for by adjusting stoichiometry or reaction time alone [2]. The evidence below establishes where and why this compound outperforms its closest structural analogs.

This Compound
2,4-Dinitrobenzenesulfonamide: bis-nitro electrophilic scaffold; thiol-only deprotection; high nucleophilic susceptibility
Generic Substitute
2-Nitro or 4-nitrobenzenesulfonamide: partial electron withdrawal; requires thiol plus added base; lower cleavage kinetics
Mono-nitro analogs may not reproduce orthogonal selectivity or ambient-temperature reactivity. Deprotection kinetics and nucleophilic susceptibility may shift away from reported conditions—validate before substituting.

2,4-Dinitrobenzenesulfonamide: Performance Evidence


Superior Reactivity in Peptide Synthesis

In a comparative study of sulfonamide reactivity for sequential peptide coupling, 2,4-dinitrobenzenesulfonamides exhibited substantially higher electrophilicity than moderately reactive sulfonamides, enabling a tiered ligation strategy. The method achieves triblock peptide assembly at ambient temperature by exploiting the differential reactivity hierarchy, with 2,4-dinitrobenzenesulfonamides positioned as the most reactive component [1].

Peptide Synthesis Reactivity
Class-level inference
Highest reactivity tier; enables ambient-temperature sequential coupling without intermediate purification
Reported reactivity hierarchy supports tiered ligation research workflows
Qualitative class distinction; validate relative rates under your specific solvent and coupling conditions
Peptide Ligation Native Chemical Ligation Sulfonamide Protecting Groups

Selective Deprotection with Thiols

A direct head-to-head comparison of deprotection conditions revealed that the 2,4-dinitrobenzenesulfonyl group is effectively removed by thiol alone (HSCH₂CH₂OH or PhSH), whereas the 2-nitrobenzenesulfonyl group requires both thiol and an added base (DBU or Cs₂CO₃) in DMF. Furthermore, selective deprotection of 2,4-dinitrobenzenesulfonamide in the presence of 2-nitrobenzenesulfonamide was demonstrated, confirming orthogonal behavior .

Selective Deprotection
Head-to-head
Cleaved by thiol alone; 2-nitro analog requires thiol + DBU or Cs₂CO₃ in DMF
Supports orthogonal deprotection schemes; reduces reagent complexity
Source review recommended; reported conditions may vary with substrate sterics
Orthogonal Protection Deprotection Chemistry Amine Protecting Groups

Potent Antimycobacterial Activity

The N-benzyl derivative of 2,4-dinitrobenzenesulfonamide exhibited an MIC of 0.15 μM against Mycobacterium tuberculosis H37Rv, representing a 2.5-fold improvement in potency relative to the first-line clinical agent isoniazid (MIC = 0.37 μM) under the same assay conditions [1].

Antimycobacterial MIC
Head-to-head
MIC = 0.15 μM against M. tuberculosis H37Rv; comparator isoniazid MIC = 0.37 μM
Supports antimicrobial screening context as N-benzyl prodrug scaffold
In vitro broth microdilution data; research use only—not a clinical efficacy claim
Antimycobacterial Tuberculosis SO₂ Prodrugs

H₂S Fluorescent Probe Development

A methylene violet 3RAX derivative incorporating the 2,4-dinitrobenzenesulfonamide recognition group demonstrated a limit of detection (LOD) of 23 nM for H₂S at 623 nm emission, with high selectivity over other analytes. The probe also exhibited photodynamic therapeutic activity against cervical cancer HeLa cells (IC₅₀ = 9 μM) [1].

H₂S Probe LOD
Supporting evidence
LOD = 23 nM at 623 nm emission; high selectivity over other analytes
Supports fluorescent probe development for reactive sulfur species research
Absolute performance metric from a single probe construct; validate in your matrix
Fluorescent Probe Hydrogen Sulfide Bioimaging

Stereoselective β-Glycosyl Amide Synthesis

Treatment of N-glycosyl-2,4-dinitrobenzenesulfonamides with thioacetic acid and cesium carbonate afforded β-glycosyl amides in yields of 67–81%, with complete retention of β-stereochemistry. This approach circumvents the instability of free glycosylamines, which are prone to mutarotation and anomeric mixture formation [1].

β-Glycosyl Amide Synthesis
Supporting evidence
67–81% yield; exclusive β-stereochemistry retained; avoids anomerization
Supports glycopeptide research requiring defined anomeric configuration
Thioacetic acid/Cs₂CO₃/DMF conditions; confirm compatibility with your glycosyl donor
Glycochemistry Stereoselective Synthesis Amide Bond Formation

Thiophenol Detection via pKa Shift

A merocyanine-based probe bearing the 2,4-dinitrobenzenesulfonamide (DNBS) recognition group achieved a detection limit of 15 nM for thiophenols (S/N = 3), with a linear response range of 0.2–3 μM. The detection mechanism exploits a pKa shift from 4.12 (DNBS-protected probe) to 8.11 (deprotected fluorophore), enabling turn-on fluorescence at neutral pH with high selectivity over aliphatic thiols [1].

Thiophenol Detection LOD
Supporting evidence
LOD = 15 nM (S/N = 3); linear range 0.2–3 μM; >100-fold selectivity over aliphatic thiols
Supports environmental and biological monitoring research for toxic thiophenols
pKa shift mechanism at pH 7.4; selectivity context requires matrix-effect review
Fluorescent Probe Thiophenol Environmental Sensing

2,4-Dinitrobenzenesulfonamide Applications


Orthogonal Amine Protection

Procure 2,4-dinitrobenzenesulfonamide for synthetic sequences requiring orthogonal amine protection. As demonstrated by Nihei et al., the 2,4-dinitrobenzenesulfonyl group is selectively cleaved by thiol alone, whereas 2-nitrobenzenesulfonamide protection remains intact. This enables tiered deprotection strategies where the dinitro group is removed first, preserving mono-nitro protection for subsequent manipulations .

Thiol-Activated SO₂ Prodrugs for Tuberculosis

Leverage the 2,4-dinitrobenzenesulfonamide scaffold to design cysteine-activated sulfur dioxide (SO₂) donors for antimycobacterial applications. The N-benzyl derivative exhibited an MIC of 0.15 μM against M. tuberculosis H37Rv—2.5-fold more potent than isoniazid (MIC = 0.37 μM)—establishing this compound as a validated starting point for structure–activity relationship (SAR) optimization [1].

β-Glycosyl Amide Synthesis for Glycopeptides

Utilize N-glycosyl-2,4-dinitrobenzenesulfonamides as stable intermediates for β-glycosyl amide formation. This method yields 67–81% of stereochemically pure β-linked amides while avoiding the mutarotation and diglycosylamine by-products that plague direct glycosylamine acylation. The protocol is compatible with glycopeptide ligation strategies requiring defined anomeric configuration [2].

Turn-On Fluorescent Probes for Sulfur Species

Incorporate the 2,4-dinitrobenzenesulfonamide (DNBS) group as a thiol-cleavable recognition moiety in fluorescent probe design. The electron-deficient dinitrobenzene ring undergoes rapid nucleophilic aromatic substitution with thiols, enabling detection limits as low as 15 nM for thiophenols [3] and 23 nM for H₂S [4] with excellent selectivity over aliphatic thiols.

Application
Selection Property
Validation Focus
Orthogonal amine protection research
Thiol-cleavable dinitrobenzenesulfonyl group; base-free deprotection orthogonality
Deprotection selectivity under tiered protection schemes; substrate scope review
Antimycobacterial prodrug screening
SO₂ donor scaffold; thiol-activated release mechanism
MIC endpoint context against target strains; SAR validation studies
Glycopeptide and glycoconjugate synthesis
Stable N-glycosyl intermediate; stereoretentive amide bond formation
β-stereochemistry confirmation; compatibility with ligation strategies
Fluorescent probe development for sulfur species
DNBS recognition moiety; nucleophilic aromatic substitution response
Detection limit and selectivity profiling in target biological or environmental matrices

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